[2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate
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Overview
Description
[2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate is a complex organic compound with a unique structure that includes bromine, fluorine, and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and protein-ligand interactions .
Medicine
It may be used in the development of new drugs targeting specific diseases .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Mechanism of Action
The mechanism of action of [2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinone derivatives and fluorinated organic molecules. Examples include trifluorotoluene and sulfur compounds, which share some structural features with [2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate .
Uniqueness
What sets this compound apart is its combination of bromine, fluorine, and tert-butyl groups, which confer unique chemical and physical properties. These features make it a valuable compound for a wide range of scientific and industrial applications .
Properties
Molecular Formula |
C21H20BrFN2O3 |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
[2-bromo-6-(6-tert-butyl-8-fluoro-1-oxophthalazin-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C21H20BrFN2O3/c1-12(26)28-11-15-16(22)6-5-7-18(15)25-20(27)19-13(10-24-25)8-14(9-17(19)23)21(2,3)4/h5-10H,11H2,1-4H3 |
InChI Key |
VENWSTOWCMTMON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Br)N2C(=O)C3=C(C=C(C=C3F)C(C)(C)C)C=N2 |
Origin of Product |
United States |
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